(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491517
InChI: InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine

CAS No.:

Cat. No.: VC17491517

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine -

Specification

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
IUPAC Name (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine
Standard InChI InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1
Standard InChI Key VQHLJBHRAVBSPS-SECBINFHSA-N
Isomeric SMILES C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Canonical SMILES C=CC(C1=CC=C(C=C1)C(F)(F)F)N

Introduction

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . It belongs to the class of enamines, which are significant in organic synthesis due to their reactivity and versatility in forming various derivatives. This compound features a prop-2-enylamine side chain attached to a phenyl ring that bears a trifluoromethyl group, contributing to its distinct chemical and biological properties.

Synthesis and Applications

While specific synthesis methods for (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine are not detailed in the available literature, compounds with similar structures are typically synthesized using reactions involving aldehydes or ketones with amines, often under acidic conditions. The applications of such compounds can span various fields, including pharmaceuticals and materials science, due to their potential biological activities and chemical reactivity.

Biological Activity and Potential Uses

Although specific biological activities of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine are not well-documented, compounds with similar structures have shown significant interactions with biological targets. For instance, the presence of a trifluoromethyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with enzymes or receptors.

Related Compounds and Research Directions

Compounds with similar structures, such as (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine and 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, have been studied for their biological activities and potential therapeutic uses. These compounds often exhibit enzyme inhibition or receptor activation properties, making them valuable for pharmacological studies.

Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamineC11H9F4NOFluoro and trifluoromethoxy groups
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamineC10H9ClF3NChloro and trifluoromethyl groups
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamineC10H10F3NTrifluoromethyl group

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